3-(Pentylamino)phenol
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Overview
Description
3-(Pentylamino)phenol: is an organic compound that belongs to the class of phenols. It consists of a phenol group substituted with a pentylamino group at the third position. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with pentylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Chlorine, bromine, nitric acid
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-(Pentylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentylamino)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-(Pentylamino)phenol: Similar structure but with the pentylamino group at the fourth position.
2-(Pentylamino)phenol: Similar structure but with the pentylamino group at the second position.
Uniqueness: 3-(Pentylamino)phenol is unique due to the specific positioning of the pentylamino group, which can influence its reactivity and biological activity compared to other positional isomers .
Properties
CAS No. |
138452-75-2 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(pentylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-8-12-10-6-5-7-11(13)9-10/h5-7,9,12-13H,2-4,8H2,1H3 |
InChI Key |
ZHORLLDLRQFJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
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